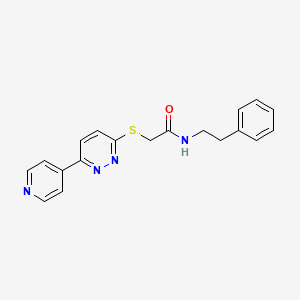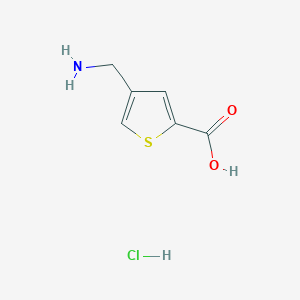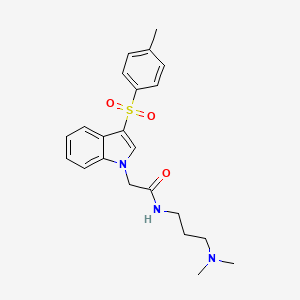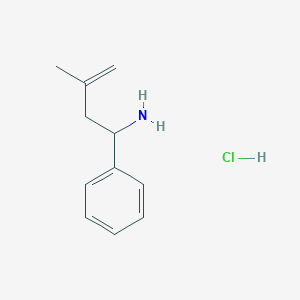
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Peptide Synthesis and Homologation :
- Fmoc-protected β2-homoamino acids have been synthesized for solid-phase syntheses of β-peptides, leveraging the Fmoc group for protection (Šebesta & Seebach, 2003).
- A novel method using Fmoc-protected α-amino acids to synthesize enantiomerically pure N-Fmoc-protected β-amino acids has been reported, highlighting the versatility of Fmoc in peptide synthesis (Ellmerer-Müller et al., 1998).
Biosensor Development :
- Fmoc-Gly-OH, a derivative of Fmoc, was copolymerized for use as a matrix in cholesterol biosensing studies, demonstrating the compound's application in biosensor technology (Soylemez et al., 2013).
Fluorescence and Photophysical Applications :
- Fmoc derivatives have been used in the synthesis of innovative nicotinonitriles incorporating pyrene and fluorene moieties for potential applications in material science, exploiting their photophysical properties (Hussein et al., 2019).
- Fmoc compounds have been investigated as metal-ion sensing probes with high sensitivity and efficient two-photon absorption, suitable for applications in fluorescence microscopy imaging and sensing of metal ions (Belfield et al., 2010).
Drug Delivery and Peptide Synthesis :
- Fmoc has been used in the synthesis of vasoactive intestinal peptide (VIP)-lipopeptide for modifying liposomes, indicating its role in developing drug delivery systems for active targeting (Masaka et al., 2013).
Self-Assembled Structures in Material Science :
- The self-assembling properties of Fmoc-modified amino acids have been studied, showing potential for the design of novel self-assembled architectures in materials science (Gour et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
It is known that the compound is a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord. Therefore, it might interact with glycine receptors or other related targets.
Biochemical Pathways
The compound, being a glycine derivative, might be involved in the biochemical pathways where glycine plays a role . This includes the glycinergic neurotransmission pathway, where it might act as an agonist or antagonist.
Propriétés
IUPAC Name |
2-[4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-27(32)16-21-18-29(17-20-8-2-1-3-9-20)14-15-30(21)28(33)34-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26H,14-19H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHIFRNPUMRXOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)

![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)

![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)



![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)
